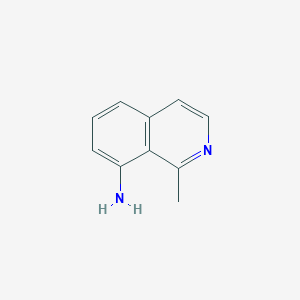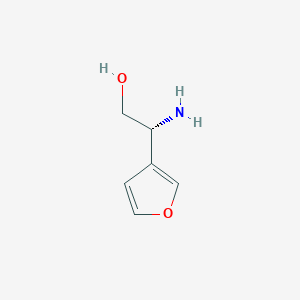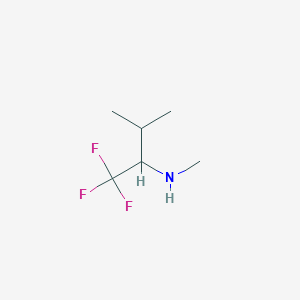
1-Methylisoquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylisoquinolin-8-amine is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-Methylisoquinolin-8-amine can be achieved through several routes. One common method involves the cyclization of N-propargyl aniline derivatives using main group metal Lewis acid catalysts such as tin and indium chlorides . Another approach is the environmentally friendly synthesis using substituted o-phenylenediamines and aliphatic amines in ethanol . Industrial production methods often focus on optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Methylisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, to form various substituted isoquinolines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .
Scientific Research Applications
1-Methylisoquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Industry: It is used in the development of dyes and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 1-Methylisoquinolin-8-amine is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimalarial activity may involve the generation of oxidative stress within the parasite . Additionally, its potential role in neurodegenerative diseases suggests interactions with neurological pathways.
Comparison with Similar Compounds
1-Methylisoquinolin-8-amine can be compared with other isoquinoline derivatives such as:
Isoquinoline: The parent compound, known for its stability and use in the synthesis of various drugs.
8-Quinolinamines: These compounds exhibit similar broad-spectrum anti-infective properties.
Benzimidazo[2,1-a]isoquinoline: Another derivative with significant biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-methylisoquinolin-8-amine |
InChI |
InChI=1S/C10H10N2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,11H2,1H3 |
InChI Key |
UGWSVXJUJYCSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)

![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)


![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)

![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)


![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)


